2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride
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Overview
Description
2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2. It is known for its unique structure, which includes a piperidine ring substituted with a pyrrolidinylmethyl group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with pyrrolidine in the presence of a suitable catalyst. One common method includes the following steps:
Formation of the Intermediate: Piperidine is reacted with formaldehyde and pyrrolidine to form the intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reactant Mixing: Combining piperidine, formaldehyde, and pyrrolidine in a reactor.
Catalysis: Using a catalyst to facilitate the reaction.
Purification: Isolating the product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Halides, alkoxides, or amines for substitution reactions.
Major Products:
Oxidation Products: N-oxides of the original compound.
Reduction Products: Secondary amines.
Substitution Products: Compounds with different substituents replacing the pyrrolidinylmethyl group.
Scientific Research Applications
2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurological pathways.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Pyrrolidinylmethyl)piperidine: Similar structure but with different substitution patterns.
2-(1-Pyrrolidinylmethyl)pyrrolidine: Another compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-6-11-10(5-1)9-12-7-3-4-8-12;;/h10-11H,1-9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHDXMQLIWGBNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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